molecular formula C12H18N2 B1335434 3-Pyrrolidin-1-ylmethyl-benzylamine CAS No. 91271-78-2

3-Pyrrolidin-1-ylmethyl-benzylamine

Cat. No. B1335434
CAS RN: 91271-78-2
M. Wt: 190.28 g/mol
InChI Key: RTUWXPVILJUANC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-Pyrrolidin-1-ylmethyl-benzylamine" involves various strategies. For instance, a novel synthetic strategy using benzyne and azomethine ylides has been employed to construct spiro[oxindole-3,2'-pyrrolidine] derivatives, which are structurally related to the compound of interest . Additionally, a "one-pot" synthesis approach has been developed for the regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones under metal-free conditions, which could potentially be adapted for the synthesis of "3-Pyrrolidin-1-ylmethyl-benzylamine" .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Pyrrolidin-1-ylmethyl-benzylamine" has been characterized using various spectroscopic techniques. For example, the structure of a heterocyclic compound with a pyridinyl moiety was characterized by FT-IR, NMR, UV-Vis, and Mass spectroscopy, as well as X-ray diffraction methods . These techniques could be applied to determine the molecular structure of "3-Pyrrolidin-1-ylmethyl-benzylamine" and confirm its purity and identity.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine and related compounds has been explored in several studies. The glow-discharge reactions of pyrrolidine have been shown to produce a complex mixture of products, including α-(1-pyrrolidinyl) nitrile derivatives . This indicates that pyrrolidine rings can engage in various chemical reactions, which could be relevant when considering the reactivity of "3-Pyrrolidin-1-ylmethyl-benzylamine" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing pyrrolidine and benzylamine moieties have been investigated. For instance, the luminescence properties of naphthalimide derivatives connected to a benzamide via a methylene group were studied, which could provide insights into the photophysical properties of "3-Pyrrolidin-1-ylmethyl-benzylamine" . Additionally, theoretical studies on the spectroscopic properties of pyridinylimine and pyridinylmethylamine derivatives offer valuable information on the electronic structure and potential optical properties of related compounds .

Scientific Research Applications

Complex Synthesis and Characterization

  • A study conducted by Amirnasr, Schenk, and Meghdadi (2002) focused on the synthesis and characterization of cobalt(III) complexes, where 3-Pyrrolidin-1-ylmethyl-benzylamine (referred to as pyrrolidine in their study) was used as a ligand. They discussed the molecular structure and spectroscopic properties of these complexes, indicating the compound's role in forming complex molecular structures (Amirnasr, Schenk, & Meghdadi, 2002).

Synthesis of Anticancer Compounds

  • Zhang, Cao, Xu, and Wang (2018) highlighted the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde crucial for small molecule anticancer drugs. This indicates the compound's potential in pharmaceutical applications, particularly in cancer treatment (Zhang, Cao, Xu, & Wang, 2018).

Electrochemical Studies

  • In a study by Cañón-Mancisidor et al. (2008), the electrochemical behavior of copper complexes with substituted polypyridinic ligands was examined, where a variant of 3-Pyrrolidin-1-ylmethyl-benzylamine was used. This research underscores the compound's relevance in understanding electrochemical processes (Cañón-Mancisidor et al., 2008).

Photophysical Properties and Reaction Mechanism Studies

  • Hussein, Moussa, El Guesmi, and Ahmed (2018) explored the regio- and stereochemical [3 + 2] cycloaddition of azomethine ylides, generated using benzylamine, with various dipolarophiles. This study provides insights into the photophysical properties and reaction mechanisms involving the compound (Hussein, Moussa, El Guesmi, & Ahmed, 2018).

Asymmetric Catalytic Biomimetic Reactions

  • Guo, Song, and Gong (2013) described an asymmetric catalytic biomimetic reaction using benzylamine, demonstrating the compound's utility in synthetic organic chemistry, particularly in creating structurally diverse pyrrolidine derivatives (Guo, Song, & Gong, 2013).

Schiff Base Synthesis and Potential Medicinal Applications

  • Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, indicating the use of derivatives of 3-Pyrrolidin-1-ylmethyl-benzylamine in creating compounds with potential anticonvulsant properties (Pandey & Srivastava, 2011).

properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-9-11-4-3-5-12(8-11)10-14-6-1-2-7-14/h3-5,8H,1-2,6-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWXPVILJUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405719
Record name 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-1-ylmethyl-benzylamine

CAS RN

91271-78-2
Record name 3-(1-Pyrrolidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MI Lavrov, OV Stroganov, VL Zamoyski… - Mendeleev …, 2020 - Elsevier
Synthesis of 6-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione has been carried out and optimized. In vitro studies …
Number of citations: 9 www.sciencedirect.com
PA Roethle, RM McFadden, H Yang… - Journal of medicinal …, 2013 - ACS Publications
Pteridinone-based Toll-like receptor 7 (TLR7) agonists were identified as potent and selective alternatives to the previously reported adenine-based agonists, leading to the discovery of …
Number of citations: 77 pubs.acs.org

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